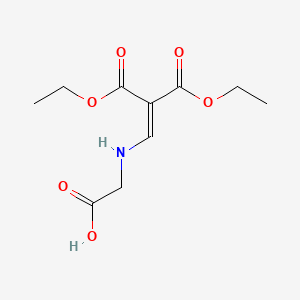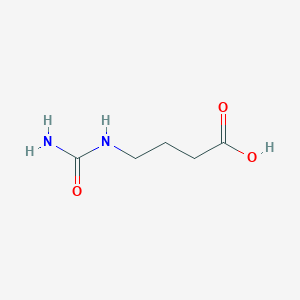
1-Hydroxymethyl-3-cyclopentene
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: 1-Hydroxymethyl-3-cyclopentene can be synthesized through several methods. One common approach involves the hydroxymethylation of cyclopentene. This reaction typically requires a catalyst and specific reaction conditions to ensure the hydroxymethyl group is correctly attached to the cyclopentene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields .
化学反応の分析
Types of Reactions: 1-Hydroxymethyl-3-cyclopentene undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form cyclopentanol derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Cyclopentene carboxylic acid.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted cyclopentene derivatives.
科学的研究の応用
1-Hydroxymethyl-3-cyclopentene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism by which 1-Hydroxymethyl-3-cyclopentene exerts its effects depends on the specific application. In chemical reactions, the hydroxymethyl group can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways .
類似化合物との比較
- 2-Methyl-4-penten-1-ol
- 3-Cyclohexene-1-methanol
- 3-Cyclopentene-1-carboxylic acid
- 4-Hexen-1-ol
Uniqueness: 1-Hydroxymethyl-3-cyclopentene is unique due to its specific combination of a hydroxymethyl group and a cyclopentene ring. This structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies .
特性
IUPAC Name |
cyclopent-3-en-1-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-5-6-3-1-2-4-6/h1-2,6-7H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLKZHGHNJBOOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363786 | |
| Record name | 1-Hydroxymethyl-3-cyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25125-21-7 | |
| Record name | 1-Hydroxymethyl-3-cyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopent-3-en-1-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-hydroxymethyl-3-cyclopentene in medicinal chemistry?
A: this compound serves as a key starting material for synthesizing carbocyclic nucleoside analogs [, , ]. These analogs are particularly interesting for their potential antiviral activity. Unlike traditional nucleosides, which have a sugar ring, carbocyclic nucleosides feature a cyclopentane ring, increasing their metabolic stability and potentially improving their therapeutic properties.
Q2: How does the stereochemistry of this compound impact the synthesis of carbocyclic nucleosides?
A: The stereochemistry of the hydroxyl group and the double bond in this compound is crucial for controlling the stereochemistry of the final carbocyclic nucleoside analogs. For instance, researchers have demonstrated that the regioselectivity of the epoxidation reaction of this compound, a key step in carbocyclic nucleoside synthesis, can be controlled by using different protecting groups on the hydroxyl group []. This control over stereochemistry is essential as different stereoisomers of nucleoside analogs can exhibit dramatically different biological activities.
Q3: Can you provide an example of a specific carbocyclic nucleoside synthesized from this compound and its potential application?
A: One example is the synthesis of (±)-aristeromycin, a carbocyclic analog of adenosine, starting from this compound []. While (±)-aristeromycin itself has shown limited antiviral activity, it serves as a foundation for developing further modified analogs with improved potency and selectivity against specific viruses.
Q4: What are the future directions in research involving this compound and carbocyclic nucleosides?
A4: Future research will likely focus on:
- Developing more efficient and stereoselective synthetic routes to access a wider variety of carbocyclic nucleoside analogs from this compound [].
- Exploring new analogs with modifications to the cyclopentane ring and nucleobase to enhance antiviral activity and target specific viruses like CMV, HSV, or influenza [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid](/img/structure/B1300926.png)



![4-[4-(Propan-2-yl)phenoxy]butanoic acid](/img/structure/B1300935.png)

![Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B1300945.png)
![Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine](/img/structure/B1300946.png)




![4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid](/img/structure/B1300960.png)
![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid](/img/structure/B1300975.png)
